

foundational research on romurtide and NOD2 receptor binding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Romurtide

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An In-depth Technical Guide to the Foundational Research on **Romurtide** and NOD2 Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning **romurtide** and its interaction with the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) receptor. It delves into the molecular mechanism of action, binding affinities, structure-activity relationships, and the key experimental protocols used to elucidate these interactions.

Introduction: Romurtide and the NOD2 Receptor

Romurtide, also known as Muroctasin or MDP-Lys (L-Ala-D-isoGln-L-Lys)-stearoyl, is a synthetic immunomodulator and an analog of muramyl dipeptide (MDP).[1][2] MDP is the minimal bioactive peptidoglycan motif found in the cell walls of nearly all bacteria.[3]

Romurtide leverages this structure to stimulate the innate immune system, and it is clinically used for the treatment of leukopenia that can occur during radiotherapy.[2][4]

The primary molecular target of **romurtide** and other MDP analogs is the Nucleotide-binding oligomerization domain-containing protein 2 (NOD2), an intracellular pattern recognition receptor (PRR). NOD2 is crucial for detecting bacterial fragments within the cytoplasm of immune cells, such as macrophages and dendritic cells, as well as intestinal epithelial cells. Genetic mutations in the NOD2 gene are strongly associated with an increased risk for

inflammatory conditions, most notably Crohn's disease, highlighting its critical role in maintaining immune homeostasis.

Molecular Mechanism of NOD2 Activation by Romurtide

As an MDP analog, **romurtide** mimics the presence of a bacterial component, triggering a specific innate immune response. The activation process follows a well-defined signaling cascade:

- **Ligand Recognition:** **Romurtide** enters the cell and is recognized by the C-terminal leucine-rich repeat (LRR) domain of NOD2, which is the receptor's primary ligand-binding region.
- **Conformational Change and Oligomerization:** Upon binding, NOD2 undergoes a conformational change. This is enhanced by the binding of ATP to the central nucleotide-binding domain (NBD) and leads to the self-oligomerization of NOD2 molecules.
- **Signalosome Formation:** The activated NOD2 oligomer recruits the serine/threonine kinase RIP2 (also known as RICK) through homophilic interactions between their respective caspase recruitment domains (CARDs).
- **Downstream Signaling:** RIP2, once activated, mediates the ubiquitination of NEMO (IKK γ), which in turn activates the IKK complex. This leads to the activation of two major downstream pathways:
 - **NF- κ B Pathway:** The canonical pathway for activating the transcription factor NF- κ B (nuclear factor-kappa B).
 - **MAPK Pathway:** The activation of mitogen-activated protein kinases (MAPKs).
- **Cytokine Production:** NF- κ B translocates to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes. This results in the production and secretion of cytokines, chemokines, and hematopoietic growth factors, which orchestrate the resulting immune response, including the enhancement of macrophage activity and the proliferation of white blood cells.



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Caption: **Romurtide**-induced NOD2 signaling pathway.

Quantitative Analysis of Romurtide-NOD2 Binding

The affinity between MDP analogs and the NOD2 receptor has been quantified using various biophysical and cell-based assays. Surface Plasmon Resonance (SPR) has been instrumental in determining the direct binding kinetics.

| Compound | NOD2 Construct | Assay Method | Binding Affinity (K _D) / Efficacy (EC ₅₀) | Reference |
|------------------------------------|--------------------|---------------------------------|---|-----------|
| Muramyl Dipeptide (MDP) | LRR Domain of Nod2 | Surface Plasmon Resonance (SPR) | K _D = 212 ± 24 nM | |
| Muramyl Dipeptide (MDP) | Full-length Nod2 | Surface Plasmon Resonance (SPR) | K _D = 51 ± 18 nM | |
| Desmuramylpeptide Analog (1) | Full-length NOD2 | HEK-Blue™ Reporter Assay | EC ₅₀ = 77.0 nM | |
| Butyrylated Desmuramylpeptide (3) | Full-length NOD2 | HEK-Blue™ Reporter Assay | EC ₅₀ = 4.6 nM | |
| L-threonine MDP Analog (32) | Full-length NOD2 | HEK-Blue™ Reporter Assay | EC ₅₀ = 12.5 μM | |
| Stearoyl-threonine MDP Analog (81) | Full-length NOD2 | HEK-Blue™ Reporter Assay | EC ₅₀ = 1.45 μM | |

Table 1: Quantitative data on the binding and activation of the NOD2 receptor by MDP and its analogs. K_D (dissociation constant) measures binding affinity, while EC₅₀ (half-maximal effective concentration) measures the potency of receptor activation in a cellular context.

The data indicate a high-affinity interaction between MDP and the NOD2 receptor, with K_D values in the nanomolar range. Structure-activity relationship (SAR) studies show that modifications to the core MDP structure can significantly alter the potency of NOD2 activation. For instance, the addition of a stearoyl group to an l-threonine-based analog increased its potency by nearly 10-fold, demonstrating the impact of lipophilicity on activity. Similarly, a butyrylated desmuramylpeptide showed a 17-fold enhancement in potency compared to its parent compound.

Key Experimental Protocols

The foundational research on **romurtide** and NOD2 binding relies on several key experimental methodologies to assess binding affinity and functional activation.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure real-time biomolecular interactions.

Objective: To determine the dissociation constant (K_D) of the interaction between NOD2 protein and an MDP analog.

Methodology Summary:

- **Chip Preparation:** An MDP analog, synthetically modified with an amine group, is covalently coupled to the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry (EDC/NHS activation). A reference channel is prepared by deactivating the surface with ethanolamine to subtract non-specific binding.
- **Protein Preparation:** Recombinant full-length or LRR domain of NOD2 is expressed (e.g., in insect cells) and purified.
- **Binding Analysis:** The purified NOD2 protein, at various concentrations, is flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound protein, is measured in real-time and recorded as a sensorgram.
- **Data Analysis:** The association and dissociation rates are recorded. The equilibrium response at each protein concentration is plotted, and the resulting curve is fitted to a steady-state affinity model to calculate the K_D value. It has been noted that the binding is pH-dependent, with maximal binding observed between pH 5.0 and 6.5, suggesting the interaction may occur in an acidic cellular compartment.

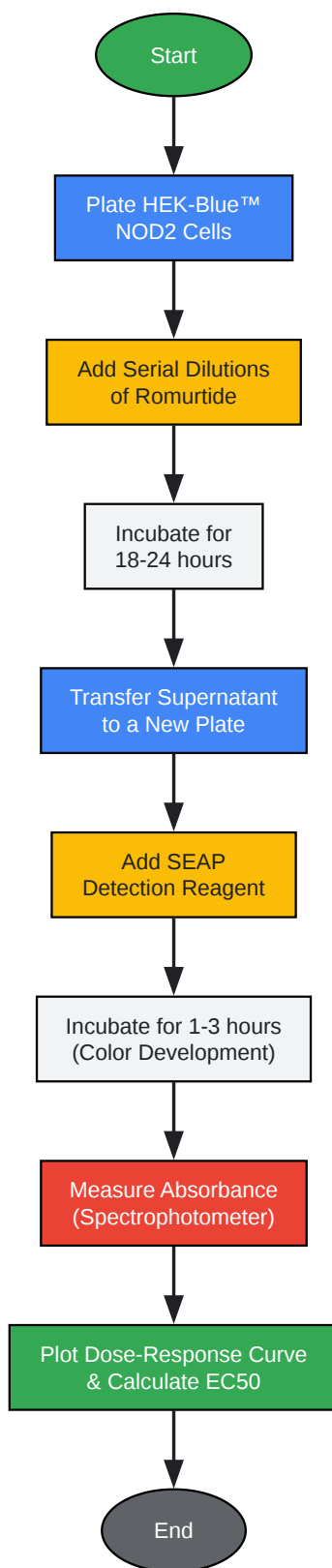
HEK-Blue™ NOD2 Reporter Assay for Functional Activity

This cell-based assay quantifies the activation of the NOD2 signaling pathway.

Objective: To measure the dose-dependent activation of the NF- κ B pathway by **romurtide** or other NOD2 agonists and determine the EC 50 value.

Methodology Summary:

- **Cell Line:** The assay utilizes HEK-Blue™ NOD2 cells, a human embryonic kidney (HEK293) cell line engineered to stably express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is placed under the control of a promoter containing NF- κ B binding sites.
- **Cell Culture and Stimulation:** HEK-Blue™ NOD2 cells are plated in 96-well plates. They are then stimulated with serial dilutions of the test compound (e.g., **romurtide**) for a set period, typically 18-24 hours.
- **Detection:** After incubation, a sample of the cell culture supernatant is transferred to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™). The SEAP enzyme hydrolyzes the substrate in the reagent, leading to a color change.
- **Quantification:** The absorbance is read using a spectrophotometer (e.g., at 620 nm). The intensity of the color is directly proportional to the amount of SEAP produced, which reflects the level of NF- κ B activation.
- **Data Analysis:** The results are normalized to a vehicle control. A dose-response curve is generated by plotting the NF- κ B activation against the logarithm of the compound concentration, and the EC 50 value is calculated using non-linear regression.

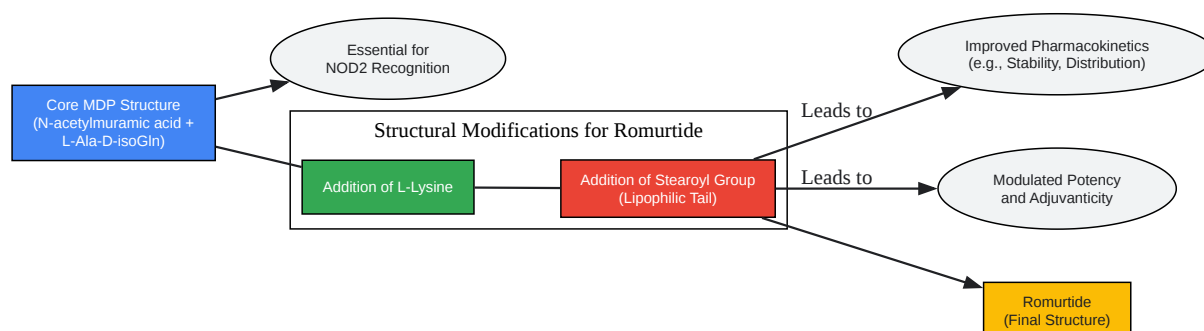


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Caption: Experimental workflow for the HEK-Blue™ NOD2 reporter assay.

Structure-Activity Relationship (SAR) of Romurtide

Romurtide's structure is a prime example of SAR-driven drug design. The core MDP structure is essential for NOD2 recognition, but modifications are made to enhance its therapeutic properties, such as improving pharmacokinetic profiles and modulating activity.



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Caption: Logical relationship of **Romurtide**'s structure to its activity.

The key modifications in **romurtide** compared to the minimal MDP structure are:

- **Addition of L-Lysine:** This extends the dipeptide chain, mimicking the structure of peptidoglycan from certain bacteria and potentially altering binding or downstream signaling.
- **Addition of a Stearoyl Group:** This long-chain fatty acid makes the molecule significantly more lipophilic. This modification is crucial and is thought to enhance membrane interactions, potentially affecting cellular uptake and the compound's pharmacokinetic profile. As seen in Table 1, such lipophilic additions can dramatically increase the potency of NOD2 activation.

Conclusion

Romurtide is a rationally designed immunomodulator that functions as a potent agonist of the intracellular NOD2 receptor. Foundational research has established that it mimics the bacterial

cell wall component MDP, binding with high affinity to the LRR domain of NOD2. This interaction initiates a well-defined signaling cascade through RIP2, leading to NF- κ B and MAPK activation and subsequent production of immunomodulatory cytokines. Quantitative binding and functional assays have been crucial in defining its potency and in guiding the structure-activity relationship studies that led to its development. The detailed understanding of **romurtide**'s mechanism of action provides a solid basis for its clinical application in treating neutropenia and for the future development of novel NOD2-targeting therapeutics.

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- To cite this document: BenchChem. [foundational research on romurtide and NOD2 receptor binding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549284#foundational-research-on-romurtide-and-nod2-receptor-binding]

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